molecular formula C24H24N2O3S B2774946 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide CAS No. 1005299-33-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide

Cat. No.: B2774946
CAS No.: 1005299-33-1
M. Wt: 420.53
InChI Key: KALVIHWFVQRCSI-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a dihydroquinoline ring, which is further connected to a phenylpropanamide moiety

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide, also known as F2051-0045, are bacterial cells . The compound has been shown to exhibit antibacterial activity, particularly against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .

Mode of Action

The compound interacts with its bacterial targets by inducing the generation of reactive oxygen species (ROS) . This leads to a disturbed membrane architecture in the bacterial cells, as revealed by transmission electron microscopy . The compound’s analogue, 4-NH2BS-THQ, has been shown to affect the oxidative metabolism in Gram-negative strains .

Biochemical Pathways

The compound’s action leads to an increase in ROS in the treated bacterial strains . ROS are chemically reactive molecules that contain oxygen They play important roles in cell signaling and homeostasis This is likely the mechanism through which the compound exerts its antibacterial effects.

Pharmacokinetics

The compound and its analogues have been found to be stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .

Result of Action

The result of the compound’s action is bactericidal activity against certain strains of bacteria . The compound causes damage to the bacterial cell membrane, leading to cell death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility of the compound and thus its bioavailability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide typically involves the following steps:

    Formation of the Dihydroquinoline Ring: The dihydroquinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the dihydroquinoline intermediate is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the benzenesulfonyl-dihydroquinoline intermediate with a phenylpropanamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Povarov reaction, automated sulfonylation processes, and high-throughput coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully saturated quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinoline derivatives with ketone or aldehyde functionalities.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Substituted quinoline and amide derivatives with various functional groups.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
  • N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzenesulfonyl group with a dihydroquinoline ring and a phenylpropanamide moiety sets it apart from other similar compounds.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-24(16-13-19-8-3-1-4-9-19)25-21-15-14-20-10-7-17-26(23(20)18-21)30(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-12,14-15,18H,7,10,13,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALVIHWFVQRCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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